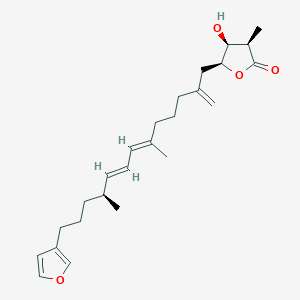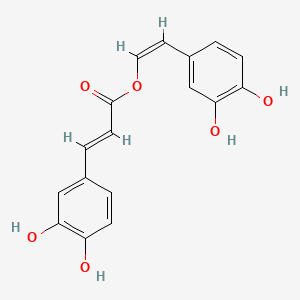
Nepetoidin B
Overview
Description
Scientific Research Applications
Anti-Inflammatory Effects
Nepetoidin B (NeB) has been found to have significant anti-inflammatory effects. It was first isolated from Salvia plebeia and identified by nuclear magnetic resonance spectroscopy . NeB reduced pro-inflammatory mediators such as nitric oxide and prostaglandin E2, and cytokines like tumor necrosis factor-α, interleukin (IL)-6, and IL-1β in LPS-activated RAW 264.7 cells by inhibiting the NF-κB signaling pathway .
Antioxidant Defense Mechanisms
NeB plays a crucial role in antioxidant defense mechanisms. In the NeB-treated group, catalase and superoxide dismutase levels were significantly higher, and ROS expression decreased . This suggests that NeB can help cells cope with the intracellular reactive oxygen species (ROS) produced as part of the immune response .
Activation of Nrf2/HO-1 Pathway
NeB has been found to activate the Nrf2/HO-1 pathway. By activating Nrf2 signaling, NeB enhanced HO-1 expression . This pathway in inflamed macrophages is an appealing target due to its protective effect against ROS-induced cell damage .
Potential Therapeutic Applications
Given its anti-inflammatory effects and its role in antioxidant defense mechanisms, NeB could potentially be used in the treatment of a variety of inflammatory diseases, as well as conditions related to oxidative stress .
Mechanism of Action
Target of Action
Nepetoidin B (NeB) primarily targets the NF-κB and Nrf2/HO-1 signaling pathways . These pathways play a crucial role in inflammation and oxidative stress, respectively . NeB also interacts with the MKP5 protein, which is involved in the regulation of the JNK/P38 pathway .
Mode of Action
NeB exerts its effects by modulating its primary targets. It inhibits the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2, as well as cytokines like tumor necrosis factor-α, interleukin (IL)-6, and IL-1β . Furthermore, NeB activates the Nrf2 signaling pathway, enhancing the expression of HO-1 . This modulation of the NF-κB and Nrf2/HO-1 pathways is key to NeB’s anti-inflammatory and antioxidant effects .
Biochemical Pathways
NeB affects several biochemical pathways. By inhibiting the NF-κB pathway, it reduces inflammation . It also activates the Nrf2/HO-1 pathway, providing protection against ROS-induced cell damage . Additionally, NeB regulates the MKP5-mediated P38/JNK signaling pathway, which plays a role in cellular responses to stress .
Pharmacokinetics
Its effects on liver ischemia/reperfusion (i/r) injury and hypoxia reoxygenation (h/r) injury in cells suggest that it can be effectively absorbed and distributed in the body
Result of Action
NeB’s modulation of its target pathways results in significant molecular and cellular effects. It reduces serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, liver necrosis, oxidative stress, reactive oxygen species (ROS) content, inflammatory cytokine content and expression, inflammatory cell infiltration, and apoptosis after liver I/R and AML12 cells H/R injury . These results demonstrate that NeB can reduce liver injury and inhibit oxidative stress, hepatocyte apoptosis, and inflammation following liver I/R and H/R injury .
Action Environment
The action of NeB can be influenced by environmental factors. For instance, the presence of lipopolysaccharide (LPS) can stimulate the production of pro-inflammatory mediators and cytokines, which NeB can inhibit . Additionally, conditions of ischemia/reperfusion (I/R) or hypoxia reoxygenation (H/R) can induce liver injury and oxidative stress, against which NeB has shown protective effects
properties
IUPAC Name |
[(Z)-2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c18-13-4-1-11(9-15(13)20)3-6-17(22)23-8-7-12-2-5-14(19)16(21)10-12/h1-10,18-21H/b6-3+,8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZFUVWXGQWUGX-DGEKEWMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC=CC2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O/C=C\C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nepetoidin B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological activities reported for Nepetoidin B?
A1: Nepetoidin B exhibits several notable biological activities, including anti-inflammatory [, ], antioxidant [], antileishmanial [], and potential antithrombotic effects []. It achieves these effects through various mechanisms, including modulation of the NF-κB and Nrf2/HO-1 signaling pathways [, ].
Q2: How does Nepetoidin B exert its anti-inflammatory effects?
A2: Studies using LPS-activated RAW 264.7 macrophage cells showed that Nepetoidin B reduces the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2, and cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β []. This effect is achieved through the inhibition of the NF-κB signaling pathway and the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway [, ].
Q3: What is the role of the Nrf2/HO-1 pathway in Nepetoidin B's activity?
A3: The Nrf2/HO-1 pathway plays a crucial role in cellular defense against oxidative stress. Nepetoidin B activates the Nrf2 signaling pathway, leading to increased HO-1 expression []. This increased HO-1 expression contributes to the anti-inflammatory effects of Nepetoidin B by reducing reactive oxygen species (ROS) levels and protecting cells from ROS-induced damage [].
Q4: What is the chemical structure of Nepetoidin B?
A4: Nepetoidin B is a phenylpropanoid dimer with the molecular formula C20H22O6 and a molecular weight of 358.39 g/mol [, , ]. Its structure is characterized by two caffeic acid units linked by a C-C bond.
Q5: What are the common sources of Nepetoidin B?
A5: Nepetoidin B has been isolated from various plant species, including Salvia plebeia [], Hyptis suaveolens [], Elsholtzia bodinieri [], Hyptis pectinata [], Canna indica [], Plectranthus barbatus [], and Salvia grandifolia [].
Q6: Are there any synthetic routes available for Nepetoidin B?
A6: Yes, researchers have developed a two-step synthesis of Nepetoidin B starting from commercially available 1,5-bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one []. The synthesis involves a Baeyer-Villiger oxidation followed by demethylation using boron tribromide [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



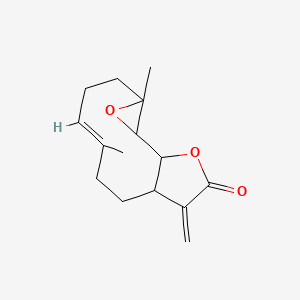

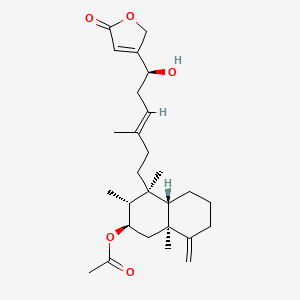
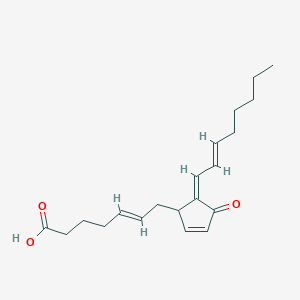

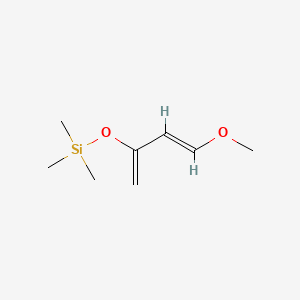
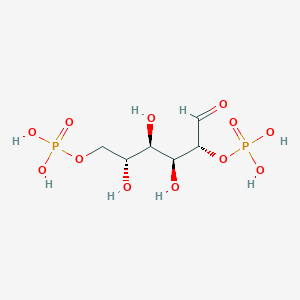


![(1R,3E,6R,7E,9S,11E,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1232926.png)



